molecular formula C19H23F2N5O2S B5464160 4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine

4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine

Cat. No.: B5464160
M. Wt: 423.5 g/mol
InChI Key: RPDGUJSXZYAUTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine involves its ability to target specific enzymes and receptors in cells. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to bind to specific receptors in the brain and cardiovascular system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application and dosage used. In cancer research, it has been shown to inhibit cell growth and induce apoptosis in cancer cells. In neuroscience, it has been studied for its potential as a neuroprotective agent and in the treatment of neurodegenerative diseases. In cardiovascular disease, it has been studied for its potential as a vasodilator and in the treatment of hypertension.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine in lab experiments include its specificity in targeting specific enzymes and receptors, its potential as a neuroprotective agent and in the treatment of neurodegenerative diseases, and its potential as a vasodilator and in the treatment of hypertension. The limitations of using this compound include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine include further studies on its potential applications in cancer research, neuroscience, and cardiovascular disease, as well as studies on its mechanism of action and potential side effects. Additionally, research could focus on developing more efficient synthesis methods and exploring the use of this compound in combination with other drugs for enhanced efficacy.

Synthesis Methods

The synthesis of 4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine involves the reaction of 2,4-difluorobenzene sulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1-piperidinecarboxaldehyde and a pyrimidine derivative to yield the final product.

Scientific Research Applications

4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine has been studied extensively for its potential applications in various fields such as cancer research, neuroscience, and cardiovascular disease. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by targeting specific enzymes and receptors. In neuroscience, it has been studied for its potential as a neuroprotective agent and in the treatment of neurodegenerative diseases. In cardiovascular disease, it has been studied for its potential as a vasodilator and in the treatment of hypertension.

Properties

IUPAC Name

4-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N5O2S/c20-15-4-5-17(16(21)14-15)29(27,28)26-12-10-24(11-13-26)18-6-7-22-19(23-18)25-8-2-1-3-9-25/h4-7,14H,1-3,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDGUJSXZYAUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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